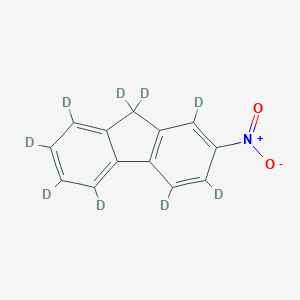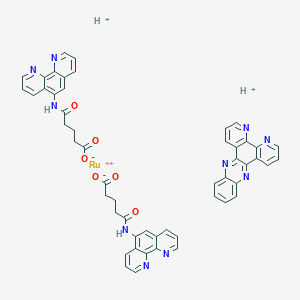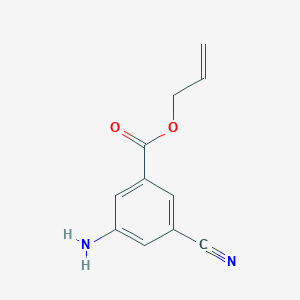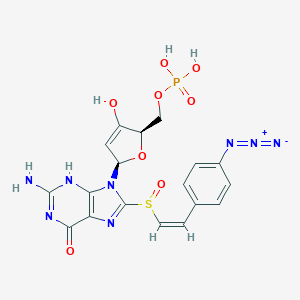![molecular formula C10H12N2O4 B135338 2-[4-(Carboxymethylamino)anilino]acetic acid CAS No. 10097-07-1](/img/structure/B135338.png)
2-[4-(Carboxymethylamino)anilino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Carboxymethylamino)anilino]acetic acid (also known as Edoxaban) is a synthetic compound that belongs to the class of oral anticoagulants. It is used for the prevention of blood clots and stroke in patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. Edoxaban works by inhibiting the activity of coagulation factors, which are responsible for the formation of blood clots.
Mécanisme D'action
Edoxaban works by inhibiting the activity of coagulation factors, specifically factor Xa. Factor Xa is a key enzyme in the coagulation cascade that converts prothrombin to thrombin, which is responsible for the formation of blood clots. By inhibiting factor Xa, Edoxaban prevents the formation of blood clots and reduces the risk of stroke and systemic embolism.
Biochemical and Physiological Effects:
Edoxaban has a half-life of approximately 10-14 hours and is primarily eliminated through the kidneys. It is metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2. Edoxaban has been shown to have a predictable pharmacokinetic profile and does not require routine monitoring of coagulation parameters. It has also been shown to have a low potential for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
Edoxaban has several advantages for lab experiments, including its predictable pharmacokinetic profile, low potential for drug interactions, and non-inferiority to other anticoagulants in terms of efficacy. However, it also has some limitations, including its high cost and the need for specialized assays to measure its activity.
Orientations Futures
There are several future directions for research on Edoxaban, including the development of new assays to measure its activity, the evaluation of its efficacy and safety in specific patient populations, and the investigation of its potential for use in combination with other anticoagulants. Additionally, further research is needed to determine the optimal dosing regimen for Edoxaban and to evaluate its long-term safety and efficacy.
Méthodes De Synthèse
Edoxaban is synthesized through a multistep process that involves the reaction of 4-(Chloromethyl)aniline with ethyl acetoacetate to form 2-(4-Chloromethylphenyl)acetoacetic acid. This intermediate is then reacted with glycine ethyl ester to form 2-(4-Chloromethylphenyl)acetyl glycine ethyl ester. The final product, Edoxaban, is obtained by hydrolyzing the ester group with sodium hydroxide and then carboxylating the resulting amine with carbon dioxide.
Applications De Recherche Scientifique
Edoxaban has been extensively studied for its efficacy in preventing blood clots and stroke in patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. Several clinical trials have been conducted to evaluate the safety and efficacy of Edoxaban in comparison to other anticoagulant drugs. These studies have shown that Edoxaban is non-inferior to other anticoagulants in terms of preventing stroke and systemic embolism, with a lower risk of major bleeding events.
Propriétés
IUPAC Name |
2-[4-(carboxymethylamino)anilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)5-11-7-1-2-8(4-3-7)12-6-10(15)16/h1-4,11-12H,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMHLEHHONVKCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605034 |
Source


|
| Record name | 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10097-07-1 |
Source


|
| Record name | 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)




![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)





